N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
Descripción
N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a thiazole-acetamide derivative characterized by a 3-fluorophenyl group attached to the acetamide nitrogen and a thiazole ring substituted with a sulfanyl-linked 2-oxo-2-phenylethyl moiety. Its structural features—such as the fluorine atom (electron-withdrawing group) and the thiazole-sulfanyl-acetylphenyl motif—make it a candidate for structure-activity relationship (SAR) studies .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S2/c20-14-7-4-8-15(9-14)21-18(24)10-16-11-25-19(22-16)26-12-17(23)13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEBRLNCMPSHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Core Structural Similarities and Modifications
The compound shares its thiazole-acetamide backbone with several analogs, differing primarily in substituents on the acetamide nitrogen and the thiazole ring. Key comparisons include:
Key Observations :
- Fluorine Substitution : The 3-fluorophenyl group in the target compound contrasts with cyclohexylmethyl (BG13403) or other aryl groups (e.g., 4-fluorophenyl in ). Fluorine enhances electronegativity and may improve bioavailability or binding affinity .
- Sulfanyl-Oxo-Ethyl Chain : This motif is conserved in BG13403 and the target compound but absent in simpler analogs like those in , which lack the extended sulfanyl side chain.
Molecular and Crystallographic Properties
- Target Compound : Estimated molecular formula: C₁₉H₁₆FN₃O₂S₂ (MW = 401.48 g/mol). The fluorine atom may reduce symmetry compared to BG13403 (MW = 388.55 g/mol), affecting crystallization .
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit dihedral angles >60° between aromatic rings, influencing solubility and intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
